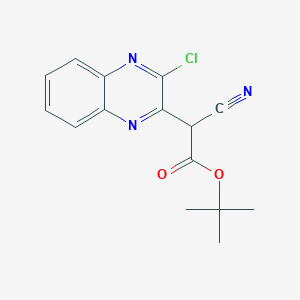
Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate is a chemical compound with the molecular formula C13H14ClN3O2 It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate typically involves the reaction of 3-chloroquinoxaline with tert-butyl cyanoacetate. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl cyanoacetate and a base such as sodium hydride or potassium carbonate. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoxaline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
類似化合物との比較
Similar Compounds
- Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- Tert-butyl cyanoacetate
- Tert-butyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate
Uniqueness
Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate is unique due to its specific structure, which combines the quinoxaline ring with a cyano and tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
特性
| 10176-24-6 | |
分子式 |
C15H14ClN3O2 |
分子量 |
303.74 g/mol |
IUPAC名 |
tert-butyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C15H14ClN3O2/c1-15(2,3)21-14(20)9(8-17)12-13(16)19-11-7-5-4-6-10(11)18-12/h4-7,9H,1-3H3 |
InChIキー |
UZVXRIAPCQUKNH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



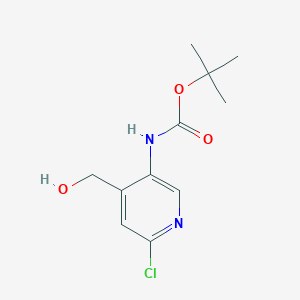





![1-[5-(Methoxymethyl)thiophen-3-yl]piperazinedihydrochloride](/img/structure/B13581351.png)
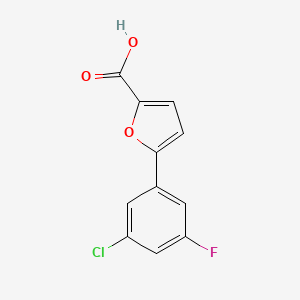
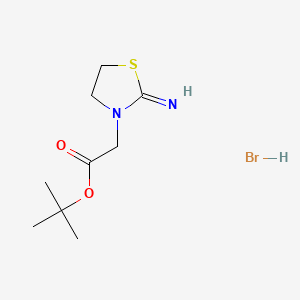
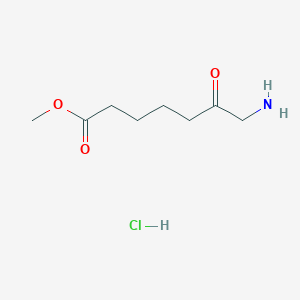
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B13581369.png)
